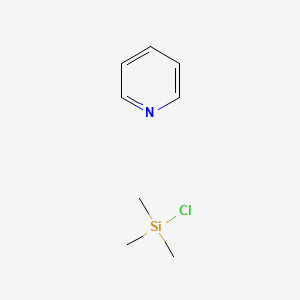

Chloro(trimethyl)silane--pyridine (1/1)

Description

Chloro(trimethyl)silane–pyridine (1/1) is a 1:1 adduct formed between trimethylsilyl chloride (TMSCI, C₃H₉ClSi) and pyridine. This complex is widely used in organic synthesis as a silylating agent, facilitating the protection of hydroxyl, amino, and other nucleophilic groups. The molecular weight of TMSCI is 108.64 g/mol, and its reactivity is enhanced by the presence of pyridine, which acts as a base to neutralize HCl generated during reactions . For example, the adduct enables one-pot condensations of pyrazole-4-carbaldehydes with o-phenylenediamine at 90°C under ambient air, yielding 2-(1H-pyrazol-4-yl)-1H-benzimidazoles efficiently .

Properties

CAS No. |

53482-08-9 |

|---|---|

Molecular Formula |

C8H14ClNSi |

Molecular Weight |

187.74 g/mol |

IUPAC Name |

chloro(trimethyl)silane;pyridine |

InChI |

InChI=1S/C5H5N.C3H9ClSi/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1-3H3 |

InChI Key |

SIDHMSWIWUEGDY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)Cl.C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(trimethyl)silane is typically prepared by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. The primary target of this process is dimethyldichlorosilane, but substantial amounts of trimethyl and monomethyl products are also obtained . The relevant reactions are as follows: [ \text{Me}_3\text{SiCl} + \text{Cu} \rightarrow \text{Me}_2\text{SiCl}_2 + \text{Me}_3\text{SiCl} ]

Industrial Production Methods

On an industrial scale, chloro(trimethyl)silane is produced by reacting methyl chloride with a silicon-copper alloy. The process yields a mixture of chlorosilanes, which are then separated by distillation to obtain pure chloro(trimethyl)silane .

Chemical Reactions Analysis

Types of Reactions

Chloro(trimethyl)silane–pyridine (1/1) undergoes various types of chemical reactions, including:

-

Substitution Reactions: : Chloro(trimethyl)silane reacts with nucleophiles, resulting in the replacement of the chloride group. For example, it reacts with water to form hexamethyldisiloxane . [ \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(Me}_3\text{Si)}_2\text{O} + \text{HCl} ]

-

Hydrolysis: : Chloro(trimethyl)silane reacts with water to produce hexamethyldisiloxane and hydrochloric acid . [ 2 \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(Me}_3\text{Si)}_2\text{O} + 2 \text{HCl} ]

Common Reagents and Conditions

Common reagents used in reactions with chloro(trimethyl)silane include water, alcohols, and carboxylic acids. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .

Major Products Formed

The major products formed from reactions involving chloro(trimethyl)silane include hexamethyldisiloxane, anhydrous hydrochloric acid, and various silylated derivatives .

Scientific Research Applications

Chloro(trimethyl)silane–pyridine (1/1) has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent for the protection of hydroxyl, amino, and carboxyl groups in organic synthesis.

Pharmaceuticals: It is employed in the synthesis of various pharmaceutical compounds, including antibiotics and antiviral agents.

Material Science: It is used in the production of silicon-based materials, such as silicones and silanes.

Analytical Chemistry: It is used as a derivatizing agent in gas chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of chloro(trimethyl)silane–pyridine (1/1) involves the nucleophilic attack on the silicon atom by various nucleophiles. The chloride group is replaced by the nucleophile, resulting in the formation of silylated derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Other Silane-Base Adducts

TMSCI–pyridine is distinct from other silane-base adducts, such as TMSCI–triethylamine or TMSCI–imidazole, due to pyridine’s moderate basicity and low nucleophilicity. Pyridine’s steric profile allows for selective silylation of less hindered substrates, whereas bulkier bases (e.g., triethylamine) may reduce reaction rates. Additionally, pyridine’s aromatic system can stabilize intermediates via π-π interactions, a feature absent in aliphatic amine adducts.

Trichloro(chloromethyl)silane

Trichloro(chloromethyl)silane (Cl₃SiCH₂Cl) shares a chlorinated silane backbone but differs structurally and functionally. Its molecular formula (CCl₄Si) and higher chlorine content render it more electrophilic and moisture-sensitive compared to TMSCI–pyridine. While TMSCI–pyridine is used for mild silylation, trichloro(chloromethyl)silane is employed in harsher conditions, such as synthesizing silicone resins or chloromethylated materials .

| Property | TMSCI–Pyridine (1/1) | Trichloro(chloromethyl)silane |

|---|---|---|

| Molecular Formula | C₃H₉ClSi·C₅H₅N | CCl₄Si |

| Molecular Weight (g/mol) | 108.64 (TMSCI) + 79.10 | 198.93 |

| Primary Use | Silylation of nucleophiles | Chloromethylation reactions |

| Reactivity | Moderate, base-stabilized | Highly reactive, moisture-sensitive |

Lead-Based Trimethyl Compounds

Trimethylplumbane derivatives (e.g., chloro(trimethyl)plumbane, (CH₃)₃PbCl) are organolead analogs but differ fundamentally in central atom (Pb vs. Si) and applications. Lead compounds are primarily used in catalysis or materials science but are highly toxic and environmentally hazardous, limiting their utility compared to silicon-based adducts like TMSCI–pyridine .

Pyridine Derivatives with Silyl Groups

Compounds such as 4-chloro-3-((trimethylsilyl)ethynyl)pyridine (C₈H₉ClNSi) incorporate silyl groups directly onto pyridine rings. These derivatives are structurally distinct from TMSCI–pyridine and are utilized in specialized applications, such as coordination chemistry or as ligands in catalysis. Their reactivity is governed by the electronic effects of the silyl substituent rather than transient base-silane interactions .

Thermal Stability and Decomposition

TMSCI–pyridine exhibits greater thermal stability than halogen-rich silanes like trifluoro(1,1,2-trifluoroethyl)silane, which decompose at 290–300°C to generate carbenes. The pyridine adduct likely stabilizes TMSCI against premature decomposition, enabling its use in moderate-temperature syntheses (e.g., 90°C in ) .

Key Research Findings

- Efficiency in Heterocycle Synthesis: TMSCI–pyridine enables one-pot benzimidazole synthesis with yields surpassing those of non-adduct systems .

- Safety Profile : Unlike lead analogs, TMSCI–pyridine poses lower toxicity risks, though it requires handling under inert conditions due to HCl release .

- Versatility : The adduct’s compatibility with ambient air contrasts with moisture-sensitive silanes like trichloro(chloromethyl)silane, broadening its applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.